(D-His2)-Leuprolide is a synthetic compound derived from the natural peptide leuprolide, which is a potent agonist of gonadotropin-releasing hormone. This compound is classified as a peptide hormone analog and is primarily utilized in medical and scientific research for its ability to regulate hormonal pathways. The specific modification of incorporating D-histidine at the second position enhances its stability and biological activity compared to its parent compound.
(D-His2)-Leuprolide is synthesized from leuprolide, which is composed of several amino acids, including pyroglutamyl, histidyl, tryptophyl, seryl, tyrosyl, D-leucyl, leucyl, arginyl, and N-ethylprolinamide residues. The classification of (D-His2)-Leuprolide falls under the category of synthetic peptide hormones and is used in various therapeutic applications, particularly in treating hormone-sensitive conditions such as prostate cancer and endometriosis .
The synthesis of (D-His2)-Leuprolide typically involves solid-phase peptide synthesis (SPPS), a widely adopted method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
The molecular formula of (D-His2)-Leuprolide is C59H84N16O12. Its structure includes multiple functional groups characteristic of peptides, such as amides and side chains from various amino acids.
(D-His2)-Leuprolide can participate in various chemical reactions typical for peptides, including hydrolysis and oxidation under certain conditions. These reactions can affect its stability and efficacy.
(D-His2)-Leuprolide acts as an agonist at gonadotropin-releasing hormone receptors located in the pituitary gland. By binding to these receptors, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, ultimately modulating sex hormone levels in the body.
(D-His2)-Leuprolide has significant scientific uses:
This compound's unique properties make it an important agent in both therapeutic settings and scientific research, contributing to advancements in understanding hormonal therapies and treatments for related conditions .
Solid-phase peptide synthesis (SPPS) is the cornerstone for producing high-purity (D-His²)-Leuprolide. The process initiates with the covalent attachment of the C-terminal amino acid (Leu⁷ or Pro⁹) to a resin support, typically chlorotrityl chloride (CTC) resin or Fmoc-Rink amide resin, which enables mild cleavage conditions and minimizes racemization [3] [7]. Sequential coupling of Fmoc-protected amino acids follows, with N-terminus deprotection using 20% piperidine in DMF to remove the Fmoc group. Coupling reactions employ activating agents such as HOBt/DIC (1-hydroxybenzotriazole/diisopropylcarbodiimide) or PyBOP ((benzotriazol-1-yl-oxy)tripyrrolidinophosphonium hexafluorophosphate) in aprotic solvents like DMF or NMP [6]. For the D-His² residue, specialized protocols require low-temperature coupling (0–4°C) to suppress epimerization [8]. After chain assembly, the peptide is cleaved from the resin using TFA-based cocktails (e.g., TFA:thioanisole:H₂O, 90:5:5), yielding crude (D-His²)-Leuprolide.
Table 1: SPPS Parameters for (D-His²)-Leuprolide Production
Component | Specification | Purpose |
---|---|---|
Resin | Fmoc-Rink Amide MBHA (0.7 mmol/g) | C-terminal anchoring |
Solvent System | DMF/NMP (4:1) | Swelling resin & reagent delivery |
Deprotection Reagent | 20% piperidine/DMF (2 × 10 min) | Fmoc removal |
Coupling Activators | HOBt (5 eq), DIC (5 eq) | Amino acid activation |
D-His² Coupling | 0°C, 2 hr reaction time | Minimizes racemization |
Cleavage Cocktail | TFA:TIPS:H₂O (95:2.5:2.5) | Resin cleavage & side-chain deprotection |
The strategic replacement of L-His² with D-His² in Leuprolide confers enhanced metabolic stability against proteolytic degradation. The D-configuration disrupts recognition by exopeptidases (e.g., dipeptidyl peptidase-IV), which preferentially cleave L-amino acid residues [7]. This modification preserves the peptide’s α-helical conformation at the GnRH receptor binding domain, critical for agonist activity [8]. Pharmacokinetic studies confirm that D-His² analogues exhibit >3-fold longer plasma half-lives than their L-configured counterparts due to reduced renal clearance and enzymatic hydrolysis [6]. The imidazole ring of D-His² maintains crucial hydrogen-bonding interactions with Glu³⁰¹ of the GnRH receptor, ensuring nanomolar binding affinity (IC₅₀: 2.4 nM) comparable to native GnRH [8].
Incorporating D-His² poses significant racemization risks during SPPS due to the nucleophilic imidazole side chain, which catalyzes base-induced epimerization. Standard piperidine deprotection (pH 10–11) promotes enolization at the Cα position, leading to >15% epimerization without optimization [6]. Mitigation strategies include:
Crude (D-His²)-Leuprolide is obtained as a TFA salt after resin cleavage due to protonation of basic residues (Arg⁸, His²). Purification involves preparative reverse-phase HPLC (C₁₈ column) with a gradient of acetonitrile/water (0.1% TFA) to separate epimeric impurities [5]. TFA counterions are exchanged using ion-pair precipitation with sodium oleate or acetic acid, forming hydrophobic complexes that enhance lyophilization efficiency [9]. Final purity is validated via analytical HPLC (≥98%) and mass spectrometry (observed m/z: 1209.6 for [M+H]⁺) [6]. Lyophilization yields a stable, amorphous powder with <1% residual solvents (per ICH Q3C guidelines).
The imidazole ring of D-His² requires selective protection to prevent alkylation or metallation during SPPS. Three predominant strategies are employed:
Table 2: Protecting Groups for D-His² Imidazole Functionality
Protecting Group | Cleavage Conditions | Racemization Risk | Coupling Efficiency | Compatibility |
---|---|---|---|---|
Trt (Trityl) | 1–2% TFA in DCM | Low (≤2%) | High (>98%) | Fmoc-SPPS |
Boc (tert-butoxycarbonyl) | 55% TFA/DCM | Moderate (5–8%) | Moderate (90–95%) | Boc-SPPS |
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 95% TFA, 2–4 hr | Low (≤3%) | High (>97%) | Fmoc-SPPS, acid-stable |
The Trt group offers optimal balance, providing steric shielding against racemization while enabling mild cleavage (0.5% TFA in DCM) that preserves chiral integrity [8]. Conversely, Boc protection necessitates harsh acidic conditions, risking depurination of D-His² and peptide chain degradation [6]. For long peptides (>15 residues), Pbf demonstrates superior compatibility with extended TFA treatments due to its sulfonamide-based stability [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1